2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C16H17ClN4O and its molecular weight is 316.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of similar compounds have been explored for potential antidepressant and nootropic agents. Compounds derived from similar chemical structures have shown significant antidepressant activity and potential as CNS active agents, highlighting their relevance in the development of new therapeutic options for CNS disorders (Asha B. Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Another research direction involves the synthesis of pyrimidine-azetidinone analogues for their antimicrobial, antifungal, and antitubercular activities. These studies contribute to the search for new antibacterial and antituberculosis compounds, addressing the growing concern of antibiotic resistance and the need for novel antimicrobial agents (M. Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Activities
The exploration of Schiff’s bases and azetidinones derived from similar chemical frameworks has provided insights into their potential antidepressant and nootropic activities. This research emphasizes the role of chemical structure in the pharmacological properties of compounds, guiding the development of drugs targeting the central nervous system (Asha B. Thomas et al., 2016).
Antioxidant, Antimicrobial, and Antitubercular Screening
Further studies on pyrimidine-azetidinone analogues and their derivatives have shown promising antioxidant, in vitro antimicrobial, and antitubercular activities. These findings support the potential of these compounds in developing new therapeutic agents with multiple biological activities (M. Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-7-18-5-4-15(13)20-8-11(9-20)10-21-16(22)6-12-2-1-3-14(12)19-21/h4-7,11H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKCMBUAARDQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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